Tert-butyl [1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate
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Overview
Description
Tert-butyl [1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a 1,2,4-oxadiazole ring containing a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbenes.
Formation of the cyclohexyl ring: This step may involve cyclization reactions or the use of pre-formed cyclohexyl intermediates.
Introduction of the tert-butyl carbamate group: This is typically done using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring or the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Tert-butyl [1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-butyl [1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known for its ability to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity, while the carbamate group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl [1-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylcarbamate: Similar structure but with a chlorophenyl group instead of a cyclopropyl group.
Tert-butyl [1-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylcarbamate: Contains a methoxyphenyl group instead of a cyclopropyl group.
Uniqueness
Tert-butyl [1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
tert-butyl N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-15(2,3)21-14(20)18-16(9-5-4-6-10-16)13-17-12(19-22-13)11-7-8-11/h11H,4-10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXHESZEELBRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C2=NC(=NO2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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